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Istamycin C0

Fermentation profiling Natural product analytics Congener distribution

Istamycin C0 (CAS 83860-42-8) is a naturally occurring minor congener within the istamycin complex, a family of 1,4-diaminocyclitol aminoglycoside antibiotics produced by the marine actinomycete Streptomyces tenjimariensis. Structurally, it is classified as a deglycyl derivative, lacking the N-glycyl substitution present on the 4-position of the aminocyclitol ring in the principal congeners istamycin A and B.

Molecular Formula C16H34N4O4
Molecular Weight 346.47 g/mol
Cat. No. B1253588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIstamycin C0
Molecular FormulaC16H34N4O4
Molecular Weight346.47 g/mol
Structural Identifiers
SMILESCCNCC1CCC(C(O1)OC2C(CC(C(C2O)NC)OC)N)N
InChIInChI=1S/C16H34N4O4/c1-4-20-8-9-5-6-10(17)16(23-9)24-15-11(18)7-12(22-3)13(19-2)14(15)21/h9-16,19-21H,4-8,17-18H2,1-3H3/t9-,10+,11-,12-,13+,14+,15+,16+/m0/s1
InChIKeyMBIKACINXASGTE-PFCCBWJBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Istamycin C0 Procurement Guide: Sourcing the Deglycyl Aminoglycoside Congener for Resistance and Biosynthetic Research


Istamycin C0 (CAS 83860-42-8) is a naturally occurring minor congener within the istamycin complex, a family of 1,4-diaminocyclitol aminoglycoside antibiotics produced by the marine actinomycete Streptomyces tenjimariensis [1]. Structurally, it is classified as a deglycyl derivative, lacking the N-glycyl substitution present on the 4-position of the aminocyclitol ring in the principal congeners istamycin A and B [2]. It is one of sixteen congeners identified and profiled in fermentation broth via HPLC-ESI-MS/MS, where it elutes as a late component and is quantifiable at low ng/mL concentrations [3]. Its primary documented relevance is as a biosynthetic precursor to istamycin C, rather than as a stand-alone therapeutic entity [4].

Why Istamycin C0 Cannot Be Replaced by Istamycin A, B, or Generic Aminoglycosides in Research Protocols


Substituting Istamycin C0 with the more abundant istamycin A or B, or with a generic 4,6-disubstituted 2-deoxystreptamine aminoglycoside such as kanamycin or gentamicin, introduces a critical structural deviation: Istamycin C0 possesses a free methylamino group at its 4-position, whereas istamycin C carries an N-glycyl extension at this position and istamycins A and B bear distinct stereochemical configurations of their 2″-amino groups [1]. This 4-position substitution status directly determines the compound's role in the biosynthetic pathway—Istamycin C0 is explicitly described as the deglycyl precursor that can be enzymatically converted to istamycin C [2]. Using a congener with an incorrect 4-position substitution invalidates precursor feeding studies, gene disruption complementation assays, and any experiment designed to probe the late-stage tailoring steps of 1,4-diaminocyclitol biosynthesis [3].

Istamycin C0 Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Istamycin Congeners and Aminoglycoside Benchmarks


Relative Abundance in Fermentation: Istamycin C0 Ranks as the 10th Most Abundant Congener, Quantitatively Distinguishing It from Major Components

Among the sixteen natural istamycin congeners profiled and quantified from S. tenjimariensis ATCC 31603 fermentation broth by HPLC-ESI-MS/MS, Istamycin C0 (m/z 347.3 > 140.2 SRM transition) ranked 10th in descending abundance order, sitting well behind the dominant congeners istamycin A, istamycin B, istamycin A0, and istamycin B0, but ahead of istamycin X0, A3, Y0, B3, and FU-10 [1]. This quantified relative abundance directly informs procurement decisions: researchers requiring a minor pathway intermediate for biosynthetic studies must source C0 specifically, as it constitutes a small fraction of the total istamycin yield and cannot be enriched from the major components istamycin A or B without dedicated purification protocols [2]. The lower limit of quantification for istamycin A was 2.2 ng/mL, establishing the analytical sensitivity of the method [1].

Fermentation profiling Natural product analytics Congener distribution

Biosynthetic Gene Cluster Annotation: Istamycin C0 Requires the Full ist Gene Cluster, Distinguishing It from Fortimicin Pathway Products

The istamycin biosynthetic gene cluster (BGC0000700) from S. tenjimariensis spans approximately 67.9 kb and encodes dedicated enzymes including istC (2-deoxy-scyllo-inosose synthase), istS (aminotransferase), istP (phosphotransferase for 3',4'-dideoxygenation), istU (N-methyltransferase), and istZ (N-formimidoyl synthase), among others [1]. The istP phosphotransferase gene is specifically required for generating the 3',4'-dideoxy scaffold characteristic of istamycins; its disruption abolishes C3',4'-dideoxy congener production, whereas complementation with either istP or the orthologous forP gene from the fortimicin pathway restores biosynthesis [2]. This demonstrates that Istamycin C0 production is genetically distinguishable from fortimicin-type compounds, which rely on the forP phosphotransferase and a distinct set of tailoring enzymes, and that the two pathways, while sharing a common 3',4'-dideoxygenation initiation mechanism, diverge in downstream modification steps [2].

Biosynthetic gene cluster Pathway engineering Combinatorial biosynthesis

Antimicrobial Activity Benchmarking: Istamycin C0 Exhibits Weak Intrinsic Activity by Design, a Feature Distinct from Potent Aminoglycosides

The Japanese patent JPS57118598A explicitly describes Istamycin C0 as a substance 'having weak antimicrobial activity thereof' and positions it as a precursor that 'can be easily converted into the istamycin C (by converting the methylamino group at 4-position into an N-glycyl group)' [1]. In contrast, istamycins A and B—bearing the N-glycyl-4-position substitution—were found to be 'as active as fortimicin A and sporaricin A against Gram-positive and Gram-negative bacteria including aminoglycoside-resistant strains' [2]. This contrasts sharply with the potent MIC values typically observed for clinical 4,6-disubstituted aminoglycosides (e.g., gentamicin MIC ~1 µg/mL; kanamycin MIC ~0.5 µg/mL against susceptible strains) .

Antimicrobial susceptibility Structure-activity relationship Precursor compound

Structural Identity Verification: Mass Spectrometric Signature Distinguishes C0 from Co-Eluting and Isomeric Istamycin Congeners

The validated HPLC-ESI-MS/MS method assigns Istamycin C0 a unique SRM transition of m/z 347.3 > 140.2, clearly distinguishable from its closest structural neighbors: istamycin C1 (m/z 432.3 > 140.2), istamycin A0/B0 (m/z 333.3 > 126.2), and istamycin C (m/z 404.3 > 140.2) [1]. Furthermore, 1- or 3-epimeric pairs within the istamycin family were chromatographically resolved using a macrocyclic glycopeptide-bonded chiral column, a critical capability because C0 epimers would otherwise co-elute and confound quantification [1]. This MS signature enables definitive identity verification and purity assessment upon receipt of the compound.

Mass spectrometry Congener identification Epimer separation

Producer Self-Resistance Profile: Istamycin C0 Producer Ribosomes Are Resistant to Kanamycin and Neamine but Susceptible to Neomycin B, Defining a Narrow Cross-Resistance Window

The istamycin-producing strain S. tenjimariensis SS-939 exhibits a characteristic ribosomal resistance pattern: it is resistant to its own istamycins and to kanamycin A, neamine, ribostamycin, and butirosin A, but remains susceptible to neomycin B, lividomycin A, and streptomycin [1]. The ImrA 16S rRNA methyltransferase encoded within the istamycin biosynthetic gene cluster confers this self-resistance phenotype [2]. This resistance profile is directly relevant to those procuring Istamycin C0 for resistance mechanism studies, as the compound's producer strain harbors a specific methyltransferase that modifies the ribosomal target to evade particular aminoglycosides but not others [1].

Ribosomal resistance Self-resistance mechanism 16S rRNA methylation

Istamycin C0 Research Application Scenarios: Where the Deglycyl Congener Delivers Definitive Value


Precursor Feeding Studies to Elucidate the Glycyltransferase Step in 1,4-Diaminocyclitol Biosynthesis

Because Istamycin C0 bears a free 4-methylamino group and is explicitly documented as a convertible precursor to the active istamycin C upon N-glycylation [1], it serves as the definitive substrate for in vitro assays of the glycosyltransferase responsible for this tailoring step. Researchers can incubate purified Istamycin C0 with recombinant enzyme preparations (e.g., from the istamycin biosynthetic gene cluster) and monitor the conversion to istamycin C by LC-MS, using the distinct SRM transitions for substrate (m/z 347.3 > 140.2) and product (m/z 404.3 > 140.2) [2].

Gene Disruption Complementation Studies in S. tenjimariensis ΔistP or ΔistU Mutants

In strains where the phosphotransferase gene (istP) or N-methyltransferase gene (istU) has been disrupted, the metabolic profile is altered and production of specific 3',4'-dideoxy or methylated congeners may be abolished [3]. Exogenously supplied Istamycin C0 can be used in complementation feeding assays to determine whether a downstream enzymatic block has occurred and to trace the metabolic fate of the deglycyl intermediate, providing functional validation of gene assignments within the cluster [4].

Development and Validation of Congener-Specific Analytical Methods for Complex Fermentation Matrices

The unique mass spectrometric signature of Istamycin C0 (SRM m/z 347.3 > 140.2) and its chromatographic behavior on both C18 and chiral macrocyclic glycopeptide columns [2] make it an essential reference standard for developing quantitative LC-MS/MS methods intended to monitor istamycin congener distributions in native or engineered S. tenjimariensis strains. Its mid-range abundance rank and resolution from epimeric pairs enable its use as a system suitability marker in routine analytical workflows.

Ribosomal Resistance Mechanism Profiling Using the Istamycin-Producing Strain as a Model System

The S. tenjimariensis SS-939 strain, which produces Istamycin C0 as a minor component, carries the imrA 16S rRNA methyltransferase that confers resistance to kanamycin, neamine, ribostamycin, and butirosin A but leaves the ribosome susceptible to neomycin B and streptomycin [5]. By comparing the effects of purified Istamycin C0 (weakly active precursor) and istamycin C (active glycylated product) on reconstituted ribosomal systems from wild-type and ΔimrA strains, researchers can dissect how the 4-position glycylation status influences the evasion of methyltransferase-mediated resistance [5].

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